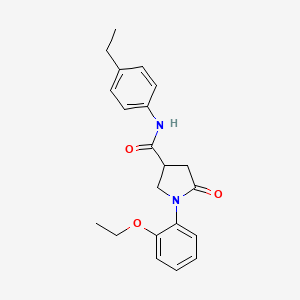

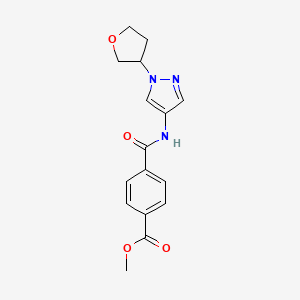

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate

概要

説明

The compound seems to be a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .科学的研究の応用

Conversion of Biomass to Value-added Chemicals

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate is closely related to derivatives of HMF, which is produced from plant biomass and has been identified as a versatile chemical building block. The conversion of biomass into furan derivatives like HMF could pave the way for sustainable alternatives to petroleum-based chemicals, offering feedstock for the chemical industry. This transition supports the development of monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and various chemicals. The significance lies in its potential to replace non-renewable hydrocarbon sources, highlighting a move towards more sustainable chemical production processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Drug Synthesis and Biomolecular Research

The compound's derivatives have shown promise in drug synthesis, offering a flexible, diverse, and unique approach due to their functional groups. This flexibility aids in the development of cleaner and more cost-effective drug synthesis methods, with potential applications in cancer treatment, medical materials, and other medical fields. The use of such biomass-derived chemicals can simplify drug synthesis steps, reduce costs, and open up new avenues for medication development, thereby contributing significantly to the pharmaceutical industry's move towards more sustainable and environmentally friendly practices (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMLKFQIKWKPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide](/img/structure/B2571001.png)

![(2,4-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2571002.png)

![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2571008.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2571011.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2571014.png)

![7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2571018.png)